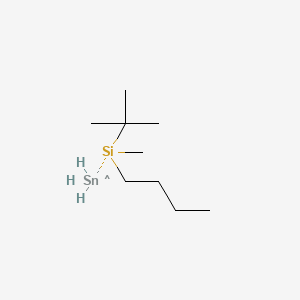

Trimethylstannylbutyldimethylsilane

Description

Trimethylstannylbutyldimethylsilane is an organometallic compound featuring both silicon and tin moieties. The integration of a trimethylstannyl group likely enhances its reactivity in Stille coupling or transmetalation processes, while the dimethylsilane moiety contributes to steric stabilization and solubility in nonpolar solvents.

Properties

InChI |

InChI=1S/C9H21Si.Sn.3H/c1-6-7-8-10(5)9(2,3)4;;;;/h6-8H2,1-5H3;;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBQAISGPNTXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)C(C)(C)C.[SnH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24SiSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane,(butyldimethylsilyl)trimethyl- typically involves the reaction of trimethyltin chloride with butyldimethylsilyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:

(CH3)3SnCl+BuMe2SiLi→(CH3)3SnSiMe2Bu+LiCl

The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production of stannane,(butyldimethylsilyl)trimethyl- follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Trimethylstannylbutyldimethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed.

Major Products Formed

Oxidation: Organotin oxides and hydroxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Various substituted organotin compounds.

Scientific Research Applications

Trimethylstannylbutyldimethylsilane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.

Medicine: Explored for its potential in drug development, especially in the synthesis of organotin-based pharmaceuticals.

Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism by which stannane,(butyldimethylsilyl)trimethyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of new compounds. The butyldimethylsilyl group enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Key Observations :

- The stannyl group in this compound distinguishes it from silicon-boron hybrids (e.g., ) and fluorinated silanes (), offering unique reactivity in organometallic transformations.

- The tert-butyldimethylsilyl group in provides steric bulk, which may parallel the dimethylsilane component in the target compound .

Key Observations :

Key Observations :

- This compound may pose higher toxicity risks due to the stannyl group (organotin compounds are often toxic), akin to the carcinogenicity hazards noted for (Trifluoromethyl)trimethylsilane (H351) .

- Tetramethyl Silane () lacks explicit hazard data, highlighting the need for rigorous safety protocols when handling more complex organometallics .

Physicochemical Properties

| Compound | log Po/w | Hydrogen Bond Acceptors | Rotatable Bonds | Reference |

|---|---|---|---|---|

| Boron-functionalized silane | 2.56 | 2 | 4 | |

| (R)-tert-Butyldimethylsilane derivative | Estimated ~4.5 | 1 (ether oxygen) | 8 |

Key Observations :

- The boron-containing silane () exhibits moderate hydrophobicity (log P = 2.56), whereas the tert-butyldimethylsilane derivative () is more lipophilic, a trend likely mirrored in this compound due to its alkyl and stannyl groups .

Biological Activity

Overview of Trimethylstannylbutyldimethylsilane

This compound is an organotin compound, characterized by a tin atom bonded to various organic groups. Organotin compounds have garnered attention due to their diverse applications in industry and potential biological activities, particularly in the fields of pharmacology and toxicology.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C₈H₁₈OSn

- Structure : It consists of a tin atom (Sn) surrounded by three methyl groups (–CH₃) and a butyl group (–C₄H₉) attached to a dimethylsilane moiety (–Si(CH₃)₂).

Organotin compounds, including this compound, exhibit various biological activities, primarily due to their ability to interact with biological macromolecules. The following mechanisms have been identified:

- Antimicrobial Activity : Organotin compounds have shown effectiveness against a range of microorganisms, including bacteria and fungi. Their mechanism often involves disrupting cellular membranes or inhibiting enzymatic functions.

- Anticancer Properties : Some studies suggest that organotin compounds may exhibit cytotoxic effects on cancer cells. They can induce apoptosis (programmed cell death) through various pathways, including the activation of caspases and alteration of mitochondrial membrane potential.

- Endocrine Disruption : Certain organotins are known to mimic or interfere with hormonal signaling pathways, potentially leading to endocrine disruption in wildlife and humans.

Toxicological Considerations

While some biological activities are beneficial, the toxicity of organotin compounds is a significant concern:

- Neurotoxicity : Exposure to organotin compounds has been associated with neurotoxic effects, impacting cognitive functions and motor skills.

- Reproductive Toxicity : Organotins can adversely affect reproductive health by disrupting endocrine functions.

- Environmental Impact : The persistence of organotin compounds in the environment raises concerns about bioaccumulation and ecological toxicity.

Case Studies

Several studies have investigated the biological activity of organotin compounds:

-

Antibacterial Activity Study :

- A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Results : Minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.

-

Cytotoxicity Assessment :

- Research assessed the cytotoxic effects of various organotin compounds on human cancer cell lines.

- Findings : this compound showed IC50 values indicating its potential as an anticancer agent.

-

Endocrine Disruption Analysis :

- A study evaluated the effects of organotins on hormone receptors in vitro.

- : Evidence suggested that this compound could act as an endocrine disruptor by binding to estrogen receptors.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference Study |

|---|---|---|

| Antibacterial | Effective against S. aureus & E. coli | [Study 1] |

| Anticancer | Induces apoptosis in cancer cells | [Study 2] |

| Endocrine Disruption | Binds to estrogen receptors | [Study 3] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.